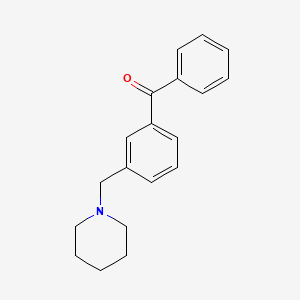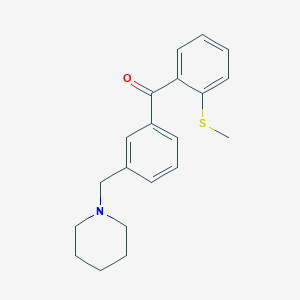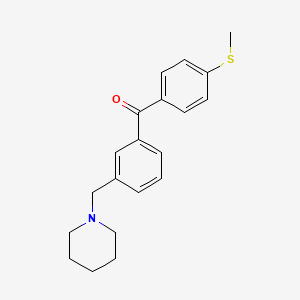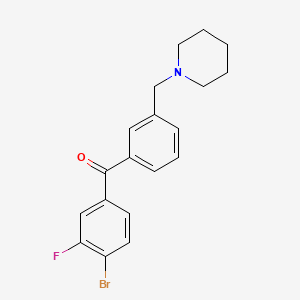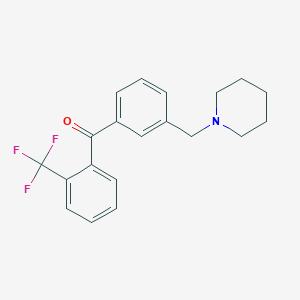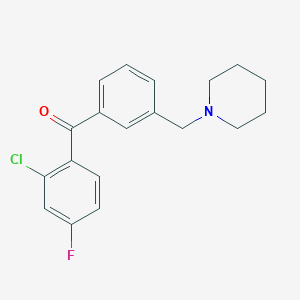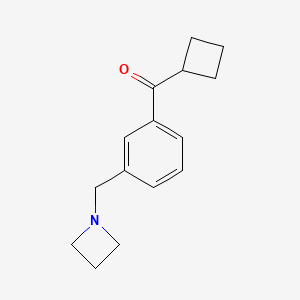
3-(Azetidinomethyl)phenyl cyclobutyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidinomethyl)phenyl cyclobutyl ketone is a chemical compound with the molecular formula C15H19NO . It is not intended for human or veterinary use and is primarily used for research purposes.
Physical And Chemical Properties Analysis
The molecular weight of 3-(Azetidinomethyl)phenyl cyclobutyl ketone is 229.32 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Interaction with Carbanion Centers
A study by Güven and Peynircioǧlu (2002) explored the interaction of 4-membered rings, like cyclobutylcarbinyl phenyl ketones, with adjacent carbanion centers. They found that, unlike cyclopropyl groups, there was no clear stabilization of the adjacent carbanion center by the cyclobutyl groups. This research contributes to understanding the chemical behavior of cyclobutyl groups in different molecular environments (Ö. Güven & N. Peynircioǧlu, 2002).
Catalysis in Epoxidation
Shu et al. (2003) researched ketones containing N-aryl-substituted oxazolidinones, which may include structures similar to 3-(Azetidinomethyl)phenyl cyclobutyl ketone. Their work in the epoxidation of various olefins revealed that introducing an electron-withdrawing group to the N-phenyl group of the catalyst enhances the interaction with the olefin's phenyl group, suggesting potential catalytic applications (L. Shu et al., 2003).
Reactivity of Ketone Forms
In 2018, Ning, Otani, and Ohwada examined 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones to understand their cyclization mechanisms under various conditions. Their findings indicate different reactivities for the neutral ketone and enolate forms of these compounds, which might provide insights into the behavior of similar ketone structures like 3-(Azetidinomethyl)phenyl cyclobutyl ketone (Yi Ning, Y. Otani & T. Ohwada, 2018).
Synthesis of N-Substituted 3-Azetidinones
Desai and Aubé (2000) explored the synthesis of α-amino-α‘-diazomethyl ketones, leading to the cyclization to N-substituted 3-azetidinones. This method's relevance lies in the facile route it provides for creating compounds structurally similar to 3-(Azetidinomethyl)phenyl cyclobutyl ketone (P. Desai & J. Aubé, 2000).
Synthesis of Carbo- and Heterocyclic Compounds
Bernard et al. (2007) reported on the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones through acid-catalyzed ring expansion of chiral cyclopropyl and cyclobutyl derivatives. These findings can be useful in understanding the chemical transformations of compounds like 3-(Azetidinomethyl)phenyl cyclobutyl ketone (A. Bernard et al., 2007).
Direcciones Futuras
One future direction for research involving cyclobutyl ketones, including potentially 3-(Azetidinomethyl)phenyl cyclobutyl ketone, is the development of new synthetic methods. For example, a recent paper discusses a sequential C−H/C−C functionalization strategy for the synthesis of 1,3-disubstituted cyclobutane building blocks . This could potentially be applied to the synthesis of 3-(Azetidinomethyl)phenyl cyclobutyl ketone and similar compounds.
Propiedades
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-5-2-6-13)14-7-1-4-12(10-14)11-16-8-3-9-16/h1,4,7,10,13H,2-3,5-6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDTFTWGIOMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643284 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidinomethyl)phenyl cyclobutyl ketone | |
CAS RN |
898772-36-6 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

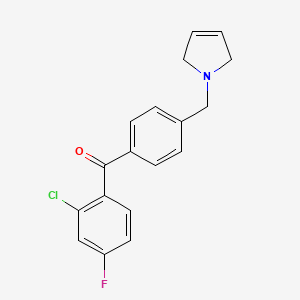
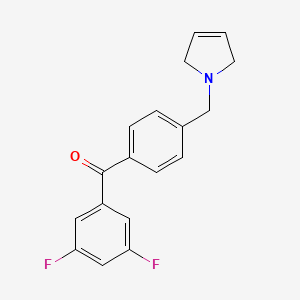
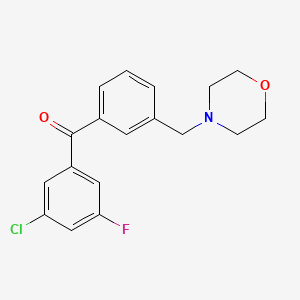
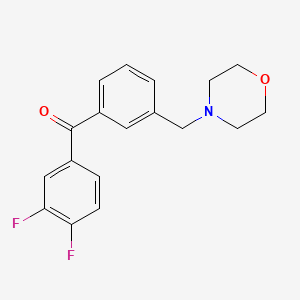
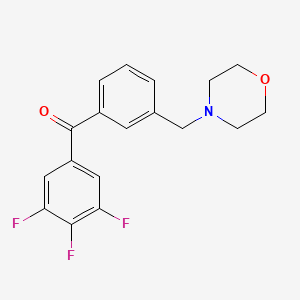
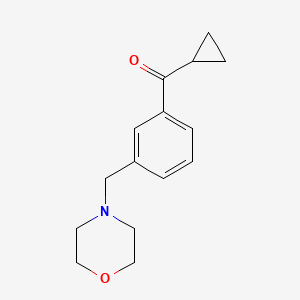
![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)
